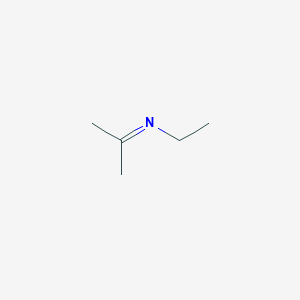
N-ethylpropan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylpropan-2-imine is an organic compound with the molecular formula C5H11N It is an imine, which means it contains a carbon-nitrogen double bond (C=N)Imines are nitrogen analogues of aldehydes and ketones, and they play a significant role in organic chemistry due to their unique reactivity and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethylpropan-2-imine can be synthesized through the condensation of a primary amine with an aldehyde or ketone. The reaction typically involves the removal of water (H2O) as a byproduct. For example, the reaction between ethylamine and acetone can produce this compound. The reaction is often catalyzed by acids to speed up the process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of azeotropic distillation can help remove water and drive the reaction to completion. Catalysts such as p-toluenesulfonic acid may be used to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions: N-ethylpropan-2-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethylpropan-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as peptides and proteins, through imine formation and exchange reactions.
Medicine: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of N-ethylpropan-2-imine involves its reactivity as an imine. The carbon-nitrogen double bond (C=N) is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including condensation, hydrolysis, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
N-methylpropan-2-imine: Similar structure but with a methyl group instead of an ethyl group.
N-ethylbutan-2-imine: Similar structure but with a longer carbon chain.
N-ethylisopropylamine: Similar structure but with a different arrangement of carbon atoms
Uniqueness: N-ethylpropan-2-imine is unique due to its specific carbon-nitrogen double bond configuration and the presence of an ethyl group. This structure imparts distinct reactivity and properties compared to other imines and amines .
Propriétés
IUPAC Name |
N-ethylpropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-6-5(2)3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMMUKDOYJJPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935517 |
Source


|
| Record name | N-Ethylpropan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15673-04-8 |
Source


|
| Record name | Ethanamine, N-(2-propylidene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylpropan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

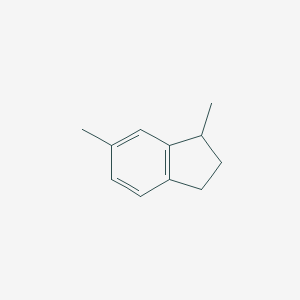
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

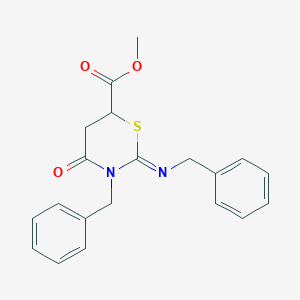

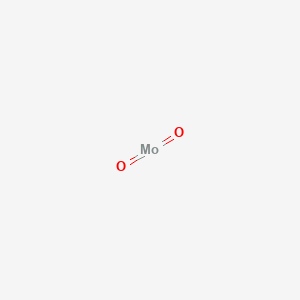
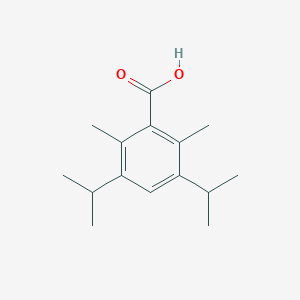
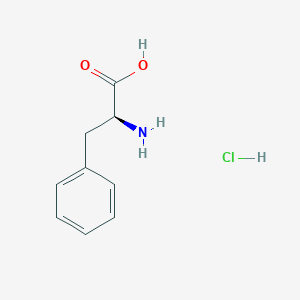

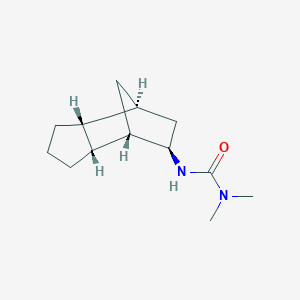
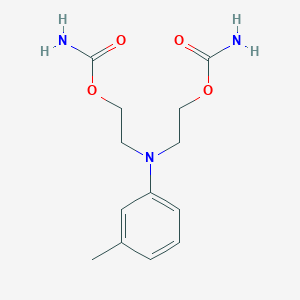
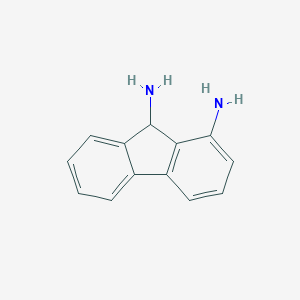
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
